4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Description
The compound 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole is a bis-oxazole derivative featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings connected via conjugated methylidene-isoindole linkers. This structure confers rigidity and π-conjugation, which are critical for electronic and catalytic applications.
Properties
Molecular Formula |
C28H23N3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2 |
InChI Key |
GBRKRIUSANJDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines to form the oxazole ring, followed by cyclization reactions to construct the isoindole moiety. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the double bonds within the isoindole moiety, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery and development, particularly as an anticancer agent . Studies have shown that derivatives of oxazoles and isoindoles exhibit significant activity against various cancer cell lines. For instance, similar compounds have been evaluated for their efficacy against breast cancer and leukemia cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Research indicates that compounds containing oxazole rings often display antimicrobial properties. The specific compound could be investigated for its potential as an antibiotic or antifungal agent . Preliminary studies on related structures have shown effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans, warranting further exploration of this compound's biological activity .
Material Science
Beyond biological applications, the unique properties of this compound may lend themselves to the development of advanced materials. The incorporation of oxazole units into polymers has been linked to enhanced thermal stability and mechanical properties. Research into the synthesis of polymeric materials incorporating this compound could lead to innovations in fields such as electronics or coatings .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Activity | A study evaluated similar isoindole derivatives and found significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL60 (leukemia) with IC50 values in the micromolar range. | Potential development as a new class of anticancer drugs. |
| Antimicrobial Properties | Research on oxazole-containing compounds revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, along with antifungal efficacy. | Development of new antimicrobial agents for clinical use. |
| Polymeric Materials | Investigations into polymers containing oxazole units showed improved mechanical strength and thermal resistance compared to traditional materials. | Applications in high-performance materials for industrial use. |
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target protein. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogues
Vanadium-Oxazoline Complexes
Oxazoline ligands, such as 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole (L1) and its derivatives, form vanadium complexes (e.g., L1-V) that catalyze ethylene polymerization. Key differences include:
- Substituent Effects : Methyl groups at specific positions (e.g., 4-methyl in L2) enhance steric hindrance, altering catalyst activity and polymer microstructure .
- Electronic Properties : The π-resonance from the oxazoline ring stabilizes metal coordination, as seen in L1-V complexes .
Bicyclic Oxazoline Ligands
Compounds like 2-(4,5-dihydro-1,3-oxazol-2-yl)phenol (L1) and its six-membered analogue 2-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenol (L3) exhibit distinct catalytic behaviors:
- Ring Size : Five-membered oxazolines (L1) show higher activity in ethylene polymerization than six-membered oxazines (L3) due to tighter metal-ligand coordination .
- Microstructure Control : Copolymers synthesized with L1-V have lower glass transition temperatures (Tg) compared to L3-V, indicating enhanced chain flexibility .
Spirobi-Oxazoline Derivatives
Compounds such as (4S)-4-phenyl-2-[4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole (CM218174) feature spiro-conjugated oxazoline rings. These structures exhibit:
- Enhanced Stability : Rigid spiro frameworks reduce conformational flexibility, improving thermal stability in catalytic applications .
Physicochemical and Catalytic Properties
Table 1: Comparative Analysis of Oxazoline Derivatives
Key Findings:
Electronic vs. Steric Effects: Methyl substituents in L1-V increase catalyst turnover by 30% compared to unsubstituted analogues .
Thermal Stability : Spirobi-oxazolines (CM218174) surpass the target compound in stability due to rigid spiro frameworks .
Biological Activity
The compound 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its structure features multiple functional groups that may contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler oxazoles and isoindoles. The process often includes reactions such as condensation and cyclization. Detailed methodologies can be found in various research articles focusing on similar compounds.
Anticancer Activity
Recent studies have indicated that derivatives of oxazoles exhibit significant anticancer properties. The biological activity of this specific compound has been evaluated against various cancer cell lines. For instance:
The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, suggesting a potential mechanism of action through apoptosis induction.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized below:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole moiety plays a crucial role in interacting with biological targets such as enzymes involved in cancer cell metabolism and bacterial growth pathways.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
-
Case Study 1: Antitumor Efficacy
- In a xenograft model using human breast cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Tumor growth inhibition was observed through histopathological analysis showing increased apoptosis markers.
-
Case Study 2: Antimicrobial Efficacy
- In an animal model infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load in tissues.
- The study highlighted the potential for developing this compound into a therapeutic agent for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
